molecular formula C12H6N4O8S2 B1582810 (2,4-Dinitrophenyl) disulfide CAS No. 2217-55-2

(2,4-Dinitrophenyl) disulfide

Cat. No. B1582810
CAS RN: 2217-55-2
M. Wt: 398.3 g/mol
InChI Key: FZSBDDXXXSWEEW-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl) disulfide, also known as (2,4-Dinitrophenyl) disulfide, is a compound with the molecular weight of 398.33 and the molecular formula C12H6N4O8S2 . It is used for laboratory research purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a method for producing arylsulfonates involves the nucleophilic substitution reaction of alcohols and sulfonyl halides . Another study reported the synthesis of a new ligand, potassium 2-(2,4-dinitrophenyl) hydrazine-1-carbodithioate, which was synthesized by the reaction of one equivalent of carbon disulfide and 2, 4-dinitrophenylhydrazine in ethanol for 4 hours in the presence of an alkali base .


Molecular Structure Analysis

The molecular structure of (2,4-Dinitrophenyl) disulfide is characterized by the presence of two 2,4-dinitrophenyl groups linked by a disulfide bond . The structure of related compounds has been studied using techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a well-known example of an addition-elimination reaction . This reaction is used as a test for the carbon-oxygen double bond in aldehydes and ketones .

Scientific Research Applications

1. Reactivity with Transition Metals

A study by Lam and Senoff (1973) explored the reactivity of 2,4-dinitrophenyl disulfide with transition metals, specifically trans-[IrX(CO)(PPh3)2]. They found that this compound can react to form complexes, providing insights into the sulfur-sulfur bond cleavage in organic chemistry and organometallic reactions (Lam & Senoff, 1973).

2. Protein Thiol Labeling

Drewes and Faulstich (1990) demonstrated the application of 2,4-dinitrophenyl cysteinyl disulfide in biochemistry for the selective radioactive labeling of protein thiols. This method allows for the spectrophotometric monitoring of labeling reactions, enhancing the understanding of protein interactions and functions (Drewes & Faulstich, 1990).

3. Structural Analysis

Korp, Bernal, and Martin (1981) investigated the crystal and solution structure of 2,4-dinitrophenyl phenylsulfide, which shares characteristics with disulfides. Their study using X-ray crystallography and NMR provided detailed structural information, crucial for understanding molecular behavior in various scientific applications (Korp, Bernal, & Martin, 1981).

4. Sulfhydryl Group Studies

Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, highlighting the utility of disulfide compounds in biochemical analyses (Ellman, 1959).

5. Tetrahedrane Chemistry

Ochiai et al. (2011) conducted research on sulfur-substituted tetrahedranes, using bis(2,4-dinitrophenyl) disulfide for synthesis. This study is significant for understanding the interactions and properties of these complex chemical structures (Ochiai, Nakamoto, Inagaki, & Sekiguchi, 2011).

Safety And Hazards

Bis(2,4-dinitrophenyl) disulfide should be handled with care. It is advised to avoid heat, sparks, open flames, and hot surfaces. It is also recommended to use explosion-proof equipment and to avoid shock and friction. After handling the product, hands and face should be washed thoroughly .

Future Directions

Research on 2,4-dinitrophenyl compounds is ongoing, with recent studies focusing on their use in the detection and research of hydrogen sulfide in cells . Future research may continue to explore the potential applications of these compounds in various fields.

properties

IUPAC Name

1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSBDDXXXSWEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062266
Record name Disulfide, bis(2,4-dinitrophenyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dinitrophenyl) disulfide

CAS RN

2217-55-2
Record name Bis(2,4-dinitrophenyl) disulfide
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Record name Disulfide, bis(2,4-dinitrophenyl)
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Record name (2,4-Dinitrophenyl) disulfide
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Record name Disulfide, bis(2,4-dinitrophenyl)
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Record name Disulfide, bis(2,4-dinitrophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
D Lawson, N Kharasch - The Journal of Organic Chemistry, 1959 - ACS Publications
Our purpose was to prepare 2, 4-dinitrobenzene-selenenyl chloride (II) for comparison with the well known sulfur analog, 3 2, 4-dinitrobenzenesulfenyl chloride (III). While numerous …
Number of citations: 28 pubs.acs.org
N Kharasch, GI Gleason, CM Buess - Journal of the American …, 1950 - ACS Publications
Because the high-temperature chlorinolysis is attended by an explosion hazard, and in view of the potential importance of 2, 4-dinitrobenzenesulfenyl chloride for analytic and synthetic …
Number of citations: 51 pubs.acs.org
DL Chamberlain Jr, N Kharasch - Journal of the American …, 1955 - ACS Publications
While sulfenyl chlorides and bromides, RSX, are now well known, there is as yet no unequivocal example of a sulfenyl fluoride. 3a’biC The purpose of this study was to find whether 2, 4-…
Number of citations: 20 pubs.acs.org
N Kharasch, W King, TC Bruice - Journal of the American …, 1955 - ACS Publications
The hydrolysis of 2, 4-dinitrobenzenesulfenyl chloride yields a variety of products, including 2, 4-dinitrobenzenesulfenic anhydride, AiS-O-SAr (Ar= 2, 4-dinitrophenyl), bis-(2, 4-…
Number of citations: 30 pubs.acs.org
N Kharasch, RB Langford - The Journal of Organic Chemistry, 1963 - ACS Publications
The synthesis of 2, 4-dinitrobenzenesulfenyl chloride (I) by catalytic chlorinolysis of bis (2, 4-dinitrophenyl) disulfide has until now been the recommended method2 for preparing this …
Number of citations: 29 pubs.acs.org
D Semenow-Garwood… - The Journal of Organic …, 1972 - ACS Publications
The rates of cleavage of the sulfur-sulfur bond of ethyl 2, 4-dinitrophenyl disulfide by a series of alkyl-substi-tuted benzenethiolate anions in 95% ethanol at 25 are reported. Nucleophilic …
Number of citations: 7 pubs.acs.org
EL Bennett, C Niemann - Journal of the American Chemical …, 1950 - ACS Publications
The chlorinolysis of 2, 4-dinitrophenyl disulfide is catalyzed by various metal halide catalysts, as well as by sulfuric acid. Theapplication of the cátalytic action to the synthesis of 2, 4-…
Number of citations: 20 pubs.acs.org
T Nakabayashi, S Kawamura, T Horii, M Hamada - Chemistry Letters, 1976 - journal.csj.jp
The title reaction was carried out and the corresponding 2,4-dinitrophenyl sulfides were obtained. The scope of the reaction was examined, and visible and NMR spectra of the reaction …
Number of citations: 3 www.journal.csj.jp
T Ochiai, M Nakamoto, Y Inagaki… - Journal of the American …, 2011 - ACS Publications
The stable sulfur-substituted tetrahedrane derivatives 2–4 were synthesized by the reaction of tris(trimethylsilyl)tetrahedranyllithium 1 with diphenyl disulfide, bis(4-nitrophenyl) disulfide, …
Number of citations: 18 pubs.acs.org
J Witwicki, K Zakrzewski - European Journal of Biochemistry, 1969 - Wiley Online Library
Sulfhydryl groups in human ceruloplasmin were determined with β‐hydroxyethyl‐2,4‐dinitrophenyl disulfide. In the native ceruloplasmin one sulfhydryl group has been found. In Urea …
Number of citations: 22 febs.onlinelibrary.wiley.com

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